molecular formula C10H4F17I B1294337 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane CAS No. 2043-53-0

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Cat. No. B1294337
CAS RN: 2043-53-0
M. Wt: 574.02 g/mol
InChI Key: XVKJSLBVVRCOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex fluorinated compounds has been a subject of interest due to their unique properties and potential applications. In the first paper, a method for synthesizing 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione is described, which involves a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester. The compound is isolated as a solid monohydrate and then dehydrated to produce the desired triketone . The second paper presents a diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes through sequential fluorination of diastereoisomeric alcohol-diepoxides, using HF.NEt(3) and Deoxo-Fluor for the fluorination reactions. This method allows for the incorporation of a vicinal pentafluoro scaffold into larger molecular architectures .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. The first paper discusses the peculiar tautomeric features (keto–enol, ring–chain) of the synthesized hexafluoroheptane-2,4,6-trione in various solvents . The second paper does not explicitly discuss the molecular structure of the synthesized pentafluoroheptanes but indicates that the fluorination reactions were highly stereospecific, which is important for the resulting molecular architecture .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is often complex due to the presence of fluorine atoms. In the third paper, the synthesis of polyfluorobicyclo(2,2,1)heptanes is described, where 1H,4-trifluoromethyl-decafluorobicyclo(2,2,1)heptane is fluorinated to produce various derivatives. The lithiation of these compounds leads to different reactions, including the formation of 1-iodo-4-trifluoromethyl-octafluorobicyclo(2,2,1)hept-2-ene, depending on the lithium derivative present .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence and position of fluorine atoms within the molecule. The papers provided do not explicitly detail the physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane, but they do provide insights into the properties of related fluorinated compounds. For instance, the first paper mentions the isolation of the compound as a monohydrate and its dehydration process , while the third paper notes that most derivatives of the synthesized polyfluorobicyclo(2,2,1)heptanes are solids . These observations suggest that the physical state and stability of such compounds can be manipulated through synthetic processes.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKJSLBVVRCOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062123
Record name 1-(Perfluorooctyl)-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

CAS RN

2043-53-0, 68390-33-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkyl iodides, C10-12, gamma-omega-perfluoro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Perfluorooctyl)-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

198 g of CF3(CF2)7CH═CH2 and 5 g of AlI3 were charged into a 200-ml stainless-steel autoclave and displacement of the atmosphere with nitrogen was repeated 5 times by vacuum evacuation and charging with nitrogen gas while cooling the autoclave with dry ice/acetone. The oxygen concentration inside the system was not more than 1 ppm and the moisture content was not more than 1 ppm. Thereafter, nitrogen was removed by evacuation and 11 g of hydrogen iodide gas was charged therein. Heating was carried out with stirring for two hours at 130° C. After cooling, the liquid in the autoclave was sampled, and GC analysis (gas chromatography analysis) and GC/MS analysis (gas chromatography/mass analysis) were performed. CF3(CF2)7CH2CH2I was produced at a conversion rate of 2% and at a selectivity of 100%.
Quantity
198 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same process as in Example 1 was conducted except that 41 g of CF3(CF2)7CH═CH2, 12 g of CaSO4 instead of AlI3, and 12 g of hydrogen iodide gas were used. CF3(CF2)7CH2CH2I was produced at a conversion rate of 1% and at a selectivity of 100%.
Quantity
41 g
Type
reactant
Reaction Step One
[Compound]
Name
CaSO4
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The same process as in Example 1 was conducted except that 41 g of CF3(CF2)7CH═CH2, 12 g of activated carbon instead of AlI3, and 12 g of hydrogen iodide gas were used. CF3(CF2)7CH2CH2I was produced at a conversion rate of 20% and at a selectivity of 100%.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The same process as in Example 1 was conducted except that 41 g of CF3(CF2)7CH═CH2, 12 g of CaSO4/C (25/75 mass %) instead of AlI3, and 12 g of hydrogen iodide gas were used. CF3(CF2)7CH2CH2I was produced at a conversion rate of 60% and at a selectivity of 100%.
Quantity
41 g
Type
reactant
Reaction Step One
[Compound]
Name
CaSO4
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Citations

For This Compound
34
Citations
GW Buchanan, R Smits, E Munteanu - Journal of fluorine chemistry, 2003 - Elsevier
A five-step synthesis of Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecafluoro-octadec-8-enoic acid is reported, starting from 1,8-octanediol and 1,1,1,2,2,3,3,4,4,5,5,6,…
Number of citations: 8 www.sciencedirect.com
W Chen, JT Li, Z Wang, WA Algozeeb, DX Luong… - ACS …, 2021 - ACS Publications
Flash Joule heating (FJH), an advanced material synthesis technique, has been used for the production of high-quality carbon materials. Direct current discharge through the precursors …
Number of citations: 37 pubs.acs.org
JD Glennon, S Hutchinson, SJ Harris, A Walker… - Analytical …, 1997 - ACS Publications
Calixarenes are synthetic macrocyclic compounds, described as “molecular baskets” as they possess high ionophoric selectivity and form inclusion complexes with many important …
Number of citations: 39 pubs.acs.org
A Garcia‐Bernabé, M Krämer, B Olàh… - … –A European Journal, 2004 - Wiley Online Library
Perfect dendrimers that contain perfluorinated shells have recently attracted attention because they have been shown to encapsulate polar molecules in supercritical CO 2 and …
M Skalický, M Rybáčková, O Kysilka… - Journal of Fluorine …, 2009 - Elsevier
1,3-Bis(polyfluoroalkyl)- and 1-mesityl-3-(polyfluoroalkyl)imidazolium salts differing in the length of a polyfluorinated chain and a non-fluorinated spacer were synthesized as key …
Number of citations: 55 www.sciencedirect.com
K Ghosh, HJ Lehmler, SE Rankin, BL Knutson - Langmuir, 2005 - ACS Publications
The effect of processing mesoporous silica thin films with supercritical CO 2 immediately after casting is investigated, with a goal of using the penetration of CO 2 molecules in the tails of …
Number of citations: 13 pubs.acs.org
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 202 pubs.acs.org
TL Merrigan, ED Bates, SC Dorman… - Chemical …, 2000 - pubs.rsc.org
Ionic liquids formulated from imidazole cations with appended fluorous tails function as surfactants when added to conventional ionic liquids, facilitating the emulsification of …
Number of citations: 278 pubs.rsc.org
E Blom, F Karimi, B Långström - Journal of Labelled …, 2010 - Wiley Online Library
Substrates with leaving groups that contained perfluoro moieties were investigated in labelling chemistry in order to exploit their properties to improve reactivity and purification. [ 18 F](…
C Ren, A Spannenberg… - Asian Journal of Organic …, 2022 - Wiley Online Library
The synthesis of three bifunctional phosphonium salts bearing perfluorinated side chains is reported. These compounds were employed as catalysts for the synthesis of cyclic …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.